molecular formula C19H34O3 B10766930 methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate

methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate

Cat. No.: B10766930
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-LLZNNCCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative of octadecadienoic acid, featuring a hydroxyl group at the 13th carbon and double bonds at the 9th and 11th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale esterification reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds, resulting in a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl (9E,11E)-13-oxooctadeca-9,11-dienoate or methyl (9E,11E)-13-carboxyoctadeca-9,11-dienoate.

    Reduction: Formation of methyl octadecanoate.

    Substitution: Formation of methyl (9E,11E)-13-chlorooctadeca-9,11-dienoate or other substituted derivatives.

Scientific Research Applications

Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in biological processes and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the c-Myc gene, which is involved in cell proliferation and survival. By modulating the expression of this gene, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

    (9E,11Z,13S)-13-Hydroxy-9,11-octadecadienoic acid: Similar structure but differs in the configuration of the double bonds.

    Methyl (9E,11E,13S)-13-hydroxy-9-nitrooctadeca-9,11-dienoate: Contains a nitro group instead of a hydroxyl group.

Uniqueness

Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate is unique due to its specific configuration and the presence of both hydroxyl and ester functional groups

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+/t18-/m0/s1

InChI Key

ZVMLLPSSQZSZOA-LLZNNCCBSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O

Origin of Product

United States

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